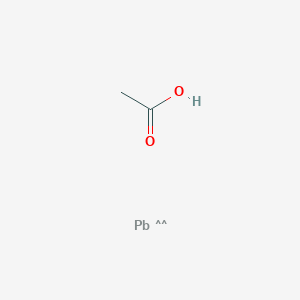
Lead acetate
Cat. No. B147946
Key on ui cas rn:
301-04-2
M. Wt: 267 g/mol
InChI Key: PNZVFASWDSMJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06300144B1
Procedure details


The hydrate lead acetate is dissolved in butoxyethanol (BuEtOH) (1) at 60° C. The resulting solution is kept at this temperature for two hours, and is cooled down slowly (2) to thereby form a precipitate of dehydrated lead acetate. The precipitation yield can be promoted by further cooling down the vessel containing said solution in an ice bath.
Name
hydrate lead acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Pb+2:5].O.[C:7]([O-:10])(=[O:9])[CH3:8]>CCCCOCCO>[C:1]([O-:4])(=[O:3])[CH3:2].[Pb+2:5].[C:7]([O-:10])(=[O:9])[CH3:8] |f:0.1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
hydrate lead acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Pb+2].O.C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCOCCO
|
Step Two
[Compound]
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
